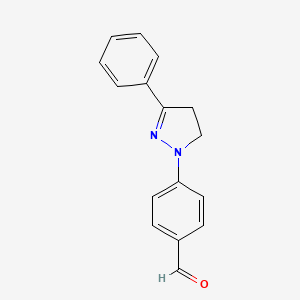
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” could potentially involve similar methods.Molecular Structure Analysis
The molecular structure of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” is likely to be complex due to the presence of multiple functional groups. The compound is likely to contain a pyrazoline ring, a phenyl group, and an aldehyde group .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” are likely to be influenced by the presence of the pyrazoline ring, the phenyl group, and the aldehyde group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” would be influenced by its molecular structure. For instance, the presence of the aldehyde group could influence its reactivity, while the presence of the phenyl group could influence its physical properties such as solubility .Applications De Recherche Scientifique
Corrosion Inhibition
One study investigated the inhibitory effect of a Schiff base compound derived from phenazone and vanillin on steel corrosion in acidic environments. The compound significantly retarded the corrosion rate, suggesting its potential as a corrosion inhibitor for steel in acid media (Emregül & Hayvalı, 2006).
Antimicrobial and Antifungal Activity
Research on pyrazole derivatives has shown promising antimicrobial and antifungal activities. Microwave-assisted synthesis of some pyrazole derivatives led to compounds that exhibited moderate to good antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014); (Chawla, Sahoo, Arora, Sharma, & Radhakrishnan, 2010).
Antioxidant Activity
A class of functionalized pyrazole scaffolds was synthesized and evaluated for antioxidant activity. Certain derivatives showed significant efficacy, comparable to standard antioxidants, indicating their utility in antioxidant applications (Rangaswamy, Kumar, Harini, & Naik, 2017).
Synthesis and Crystal Structures
Studies have focused on the synthesis of N-substituted pyrazolines, elucidating their crystal structures and exploring their potential in various chemical applications. These compounds have been prepared through reactions involving chalcones and hydrazine hydrate, showcasing the versatility of pyrazole derivatives in synthetic chemistry (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Drug Discovery and Development
Pyrazole derivatives have been investigated for their cytotoxicity, tumor specificity, and potential as enzyme inhibitors, showing promising results for future drug discovery and development efforts (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Safety And Hazards
The safety and hazards associated with “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” would depend on its biological activities. As mentioned earlier, pyrazoline derivatives have been associated with a variety of biological activities, which could potentially lead to various effects on human health .
Orientations Futures
The future research directions for “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” could include further exploration of its biological activities and potential applications in medicine. Given the wide range of activities associated with pyrazoline derivatives, this compound could potentially be a valuable target for drug development .
Propriétés
IUPAC Name |
4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-12-13-6-8-15(9-7-13)18-11-10-16(17-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAAHCDXVXYPHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386074 |
Source


|
| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |
CAS RN |
961-88-6 |
Source


|
| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

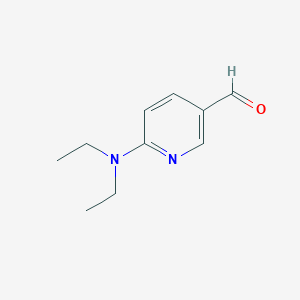
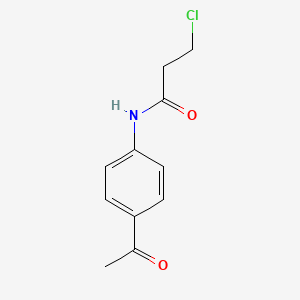
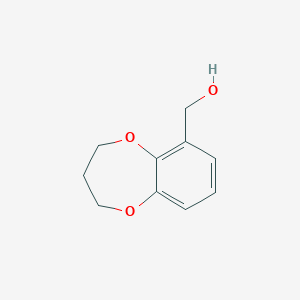
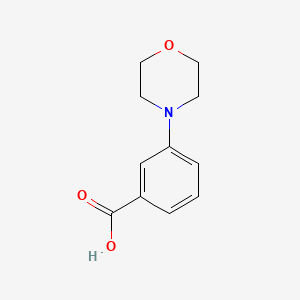
![N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B1351242.png)
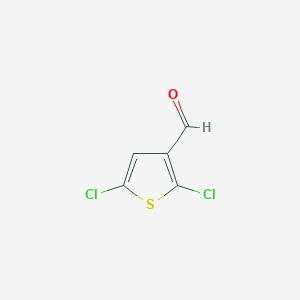
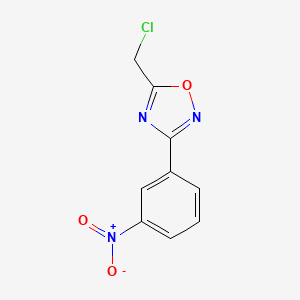
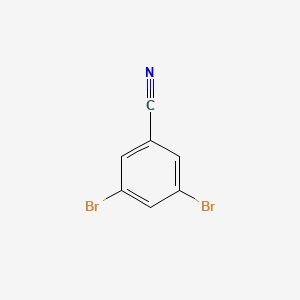
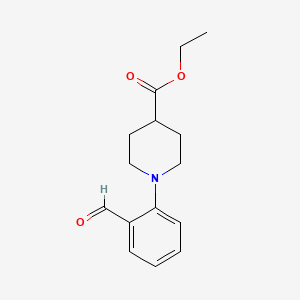
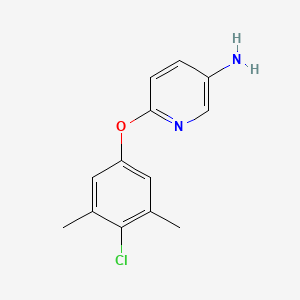
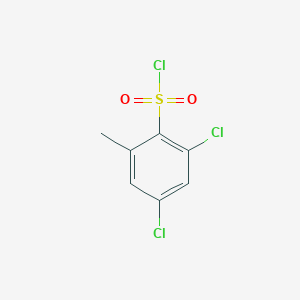
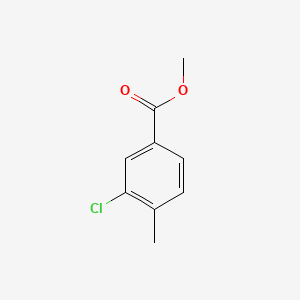
![3-[2,3-Di(benzyloxy)phenyl]propanenitrile](/img/structure/B1351254.png)
![[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate](/img/structure/B1351257.png)